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Ceralasertib Formate Technical Support Center
Welcome to the Ceralasertib Formate Technical Support Center. This resource is designed for

researchers, scientists, and drug development professionals to provide guidance on the

potential off-target effects of ceralasertib formate in kinase assays. Here you will find

troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols,

and supporting data to assist in your research.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of ceralasertib formate?

Ceralasertib formate, also known as AZD6738, is a potent and selective, orally bioavailable

inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) serine/threonine kinase.[1][2][3][4]

[5] Its mechanism of action involves the competitive inhibition of ATP at the kinase domain of

ATR.[4] This leads to the disruption of the DNA damage response (DDR) pathway by

preventing the phosphorylation of downstream targets, most notably Chk1 (Checkpoint kinase

1).[3][6]

Q2: How selective is ceralasertib for ATR kinase?

Ceralasertib has demonstrated a high degree of selectivity for ATR kinase. In a broad in-vitro

kinase panel screen of over 400 kinases, ceralasertib showed excellent selectivity.[4][7]
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Specifically, at a concentration of 1µM, no other kinase in a panel of 442 showed greater than

50% inhibition.[4]

Q3: Are there any known off-target kinases for ceralasertib?

Based on extensive screening, ceralasertib has a very clean off-target profile. The nearest

related kinase hit is mTOR, with a GI50 (concentration for 50% growth inhibition) of 5.7 µmol/L,

which is significantly higher than its potent on-target IC50 for ATR (1 nM in cell-free assays).[1]

[5] For other related PI3K-like kinases such as DNA-PK, ATM, and AKT, the IC50 values in

cellular assays are greater than 5µM.[4]

Q4: I am observing a phenotype in my cellular assay that is not consistent with ATR inhibition.

Could this be due to an off-target effect of ceralasertib?

While ceralasertib is highly selective, unexpected cellular phenotypes can arise from various

factors. It is important to consider the complexity of cellular signaling pathways. Inhibition of a

central kinase like ATR can lead to downstream effects that may be unanticipated in a specific

cellular context.[8] Before concluding an off-target effect, it is crucial to verify the on-target

activity of ceralasertib in your system (e.g., by assessing Chk1 phosphorylation) and consider

other possibilities such as pathway crosstalk or specific genetic backgrounds of your cell lines.

Troubleshooting Guide
This guide is designed to help you troubleshoot experiments and interpret results when

investigating potential off-target effects of ceralasertib.

Issue 1: Unexpected experimental results or cellular phenotype.

Question: My experimental results are not what I expected based on ATR inhibition. How can

I determine if this is an off-target effect?

Answer:

Confirm On-Target Engagement: First, verify that ceralasertib is engaging its target, ATR,

in your experimental system. This can be done by performing a Western blot to assess the

phosphorylation of ATR's direct downstream target, Chk1, at Ser345. A dose-dependent

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://www.selleckchem.com/products/azd6738.html
https://aacrjournals.org/clincancerres/article/27/19/5213/671706/Ceralasertib-AZD6738-an-Oral-ATR-Kinase-Inhibitor
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd6738.html
https://www.abmole.com/products/azd6738.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


decrease in pChk1 (Ser345) levels upon ceralasertib treatment would confirm on-target

activity.

Review Kinase Selectivity Data: Refer to the provided kinase selectivity data (Table 1).

The high selectivity of ceralasertib makes it less likely that the observed phenotype is due

to direct inhibition of another kinase, especially at concentrations typically used to inhibit

ATR (e.g., < 1 µM).

Consider Indirect Effects: The observed phenotype might be an indirect consequence of

ATR inhibition. The DNA damage response pathway is complex and intersects with

numerous other signaling pathways.

Perform Control Experiments:

Use a structurally different ATR inhibitor to see if the same phenotype is produced.

If possible, use genetic approaches like siRNA or CRISPR to knockdown ATR and

compare the phenotype to that of ceralasertib treatment.

Conduct a Kinase Profile Screen: If you have strong evidence suggesting an off-target

effect, you may consider running a broad kinase panel screen with your specific

experimental conditions.

Issue 2: Concern about the selectivity of ceralasertib in a new cell line or model system.

Question: How can I be confident in the selectivity of ceralasertib in my specific model

system?

Answer:

Dose-Response Curve: Generate a dose-response curve for ceralasertib in your cell line,

measuring a known downstream effect of ATR inhibition (e.g., inhibition of Chk1

phosphorylation or cell viability in an ATM-deficient background). The cellular IC50 for on-

target effects is typically in the nanomolar range.[4] Effects observed only at much higher

concentrations (micromolar range) could suggest off-target activity or cellular toxicity.
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Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm direct binding of

ceralasertib to ATR in your cells. This assay can provide evidence of target engagement in

a physiological context.

Data Presentation
Table 1: Kinase Selectivity of Ceralasertib (AZD6738)

Target Assay Type IC50 / GI50 Reference

ATR
Cell-free enzyme

assay
1 nM [1][5]

ATR (pChk1 Ser345) Cellular assay 74 nM [4]

mTOR
Cellular assay

(p70S6K)
5.7 µM [7]

DNA-PK Cellular assay > 5 µM [4]

ATM Cellular assay > 5 µM [4]

AKT Cellular assay > 5 µM [4]

Kinase Panel (442

kinases)

In-vitro screen (at

1µM)

No kinase with >50%

inhibition
[4]

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General
Protocol)
This protocol provides a general framework for assessing the inhibitory activity of ceralasertib

against a kinase of interest. Specific conditions (e.g., enzyme and substrate concentrations) will

need to be optimized for each kinase.

Reagents and Materials:

Recombinant kinase

Kinase-specific substrate (peptide or protein)
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Ceralasertib formate (dissolved in DMSO)

Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)

ATP (radiolabeled or non-radiolabeled, depending on detection method)

Detection reagent (e.g., ADP-Glo™, Kinase-Glo™, or phosphospecific antibody)

Microplate (e.g., 96-well or 384-well)

Procedure:

1. Prepare serial dilutions of ceralasertib formate in kinase reaction buffer. Include a

DMSO-only control.

2. Add the diluted ceralasertib or DMSO control to the wells of the microplate.

3. Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 10-

15 minutes) at room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

5. Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a

specific time (e.g., 30-60 minutes). The reaction time should be within the linear range of

the assay.

6. Stop the reaction (method depends on the detection assay).

7. Add the detection reagent according to the manufacturer's instructions.

8. Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

9. Calculate the percentage of inhibition for each ceralasertib concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15293697?utm_src=pdf-body
https://www.benchchem.com/product/b15293697?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15293697?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CETSA is a method to assess the binding of a ligand to its target protein in a cellular

environment. Ligand binding often stabilizes the protein, leading to a higher melting

temperature.

Reagents and Materials:

Cell culture medium

Cells of interest

Ceralasertib formate (dissolved in DMSO)

PBS (Phosphate-Buffered Saline)

Lysis buffer (containing protease inhibitors)

Equipment for heating samples (e.g., PCR cycler)

Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Antibody against the target protein (ATR)

Procedure:

1. Culture cells to the desired confluency.

2. Treat the cells with various concentrations of ceralasertib or a DMSO control for a

specified time (e.g., 1-2 hours) at 37°C.

3. Harvest the cells, wash with PBS, and resuspend in PBS.

4. Aliquot the cell suspension into PCR tubes.

5. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a

short duration (e.g., 3 minutes) using a PCR cycler, followed by a cooling step.

6. Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

7. Separate the soluble protein fraction from the precipitated protein by centrifugation.
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8. Collect the supernatant (soluble fraction).

9. Analyze the amount of soluble ATR in the supernatant by Western blot or another protein

quantification method.

10. Plot the amount of soluble ATR as a function of temperature for each ceralasertib

concentration. A shift in the melting curve to a higher temperature in the presence of

ceralasertib indicates target engagement.

Visualizations
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Caption: ATR Signaling Pathway and Ceralasertib's Mechanism of Action.
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Caption: Experimental Workflow for Kinase Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. selleckchem.com [selleckchem.com]

2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC
[pmc.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

4. AZD6738 [openinnovation.astrazeneca.com]

5. aacrjournals.org [aacrjournals.org]

6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay
Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

7. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in
Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]

8. abmole.com [abmole.com]

To cite this document: BenchChem. [Ceralasertib formate off-target effects in kinase assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15293697#ceralasertib-formate-off-target-effects-in-
kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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